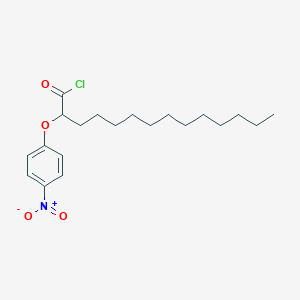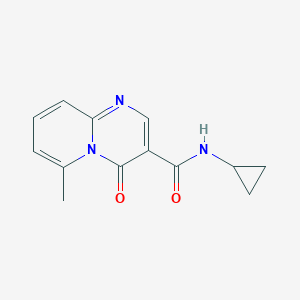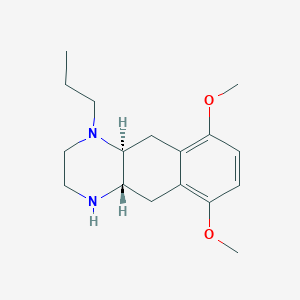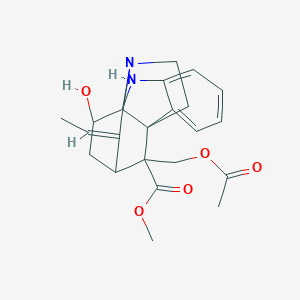
2-(4-nitrophenoxy)tetradecanoyl Chloride
描述
2-(4-nitrophenoxy)tetradecanoyl chloride is an organic compound with the molecular formula C({20})H({30})ClNO(_{4}). It is a derivative of tetradecanoic acid, where the hydroxyl group is replaced by a 4-nitrophenoxy group and a chloride group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenoxy)tetradecanoyl chloride typically involves the reaction of tetradecanoic acid with thionyl chloride to form tetradecanoyl chloride. This intermediate is then reacted with 4-nitrophenol in the presence of a base such as pyridine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
2-(4-nitrophenoxy)tetradecanoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Hydrolysis: The compound can be hydrolyzed to form 2-(4-nitrophenoxy)tetradecanoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, alcohols, or thiols in the presence of a base.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon) or metal hydrides (e.g., lithium aluminum hydride).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Major Products Formed
Nucleophilic substitution: Corresponding amides, esters, or thioesters.
Reduction: 2-(4-aminophenoxy)tetradecanoyl chloride.
Hydrolysis: 2-(4-nitrophenoxy)tetradecanoic acid.
科学研究应用
2-(4-nitrophenoxy)tetradecanoyl chloride is used in various scientific research applications, including:
Organic synthesis: As an intermediate in the synthesis of complex organic molecules.
Medicinal chemistry: For the development of potential pharmaceutical compounds.
Material science: In the preparation of functionalized polymers and surfactants.
Biological studies: As a probe to study enzyme-substrate interactions and other biochemical processes
作用机制
The mechanism of action of 2-(4-nitrophenoxy)tetradecanoyl chloride involves its reactivity towards nucleophiles and reducing agents. The compound can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The nitro group can undergo reduction to form an amino group, which can further participate in biochemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reducing agent used .
相似化合物的比较
Similar Compounds
- 2-(4-nitrophenoxy)hexadecanoyl chloride
- 2-(4-nitrophenoxy)octadecanoyl chloride
- 2-(4-nitrophenoxy)dodecanoyl chloride
Uniqueness
2-(4-nitrophenoxy)tetradecanoyl chloride is unique due to its specific chain length and the presence of both a nitro group and a phenoxy group. This combination of functional groups imparts distinct reactivity and properties, making it suitable for specific applications in organic synthesis and material science .
属性
IUPAC Name |
2-(4-nitrophenoxy)tetradecanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClNO4/c1-2-3-4-5-6-7-8-9-10-11-12-19(20(21)23)26-18-15-13-17(14-16-18)22(24)25/h13-16,19H,2-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIHXFIEQYYLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370607 | |
| Record name | 2-(4-nitrophenoxy)tetradecanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116526-84-2 | |
| Record name | 2-(4-nitrophenoxy)tetradecanoyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(2S)-2-(Hydroxymethyl)piperidin-1-YL]ethanone](/img/structure/B58284.png)
![[2-(Octadecoxymethyl)oxolan-2-yl]methyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B58285.png)

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanoic acid](/img/structure/B58287.png)

![Tetrakis[tris(dimethylamino)phosphoranylidenamino]phosphonium chloride](/img/structure/B58296.png)
